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Compound of Interest

Compound Name:
Tariquidar methanesulfonate,

hydrate

Cat. No.: B3029335 Get Quote

This guide provides a detailed comparison of the efficacy of two third-generation ATP-binding

cassette (ABC) transporter inhibitors, Tariquidar and elacridar. Both compounds are potent

inhibitors of P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein

(BCRP/ABCG2), which are key mediators of multidrug resistance (MDR) in cancer and limit

drug penetration across physiological barriers such as the blood-brain barrier. This comparison

is intended for researchers, scientists, and drug development professionals.

Mechanism of Action
Tariquidar and elacridar are non-competitive inhibitors of P-gp and also inhibit BCRP.[1][2][3]

They bind to the transporters and lock them in a conformation that prevents the efflux of

substrate drugs, thereby increasing their intracellular concentration and efficacy.[4] Tariquidar

has been shown to inhibit the ATPase activity of P-gp, which is essential for its transport

function.[5] Elacridar also modulates the ATPase activity of P-gp.[6] While both are considered

dual P-gp/BCRP inhibitors, their relative potencies and specific interactions with these

transporters can differ.[7][8]

In Vitro Efficacy
The in vitro efficacy of Tariquidar and elacridar has been evaluated in various cancer cell lines,

measuring their ability to inhibit P-gp and BCRP and to reverse drug resistance. The following

tables summarize key quantitative data from these studies.
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Table 1: P-glycoprotein (P-gp) Inhibition

Compound Cell Line
Assay
Method

Probe
Substrate

IC50 Reference

Tariquidar CHrB30
ATPase

Activity
- 43 nM [9]

A2780/ADR
Calcein AM

Assay
Calcein AM 78 nM [10]

K562/DOX
Rhodamine

123 Efflux

Rhodamine

123
~1 µM [10]

Rat Brain

Capillaries

(R)-11C-

verapamil

uptake

(R)-11C-

verapamil
~40 nM [11]

Elacridar

P-gp-

expressing

membranes

[3H]azidopine

labeling
[3H]azidopine 160 nM [12]

CHRC5,

OV1/DXR,

MCF7/ADR

Doxorubicin/

Vincristine

Cytotoxicity

Doxorubicin,

Vincristine
20 nM [13]

786-O Cell Viability - 0.001-1 µM [3]

Table 2: Breast Cancer Resistance Protein (BCRP) Inhibition
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Compound Cell Line
Assay
Method

Probe
Substrate

IC50 /
Concentrati
on for effect

Reference

Tariquidar

ABCG2-

expressing

cells

Mitoxantrone

Accumulation
Mitoxantrone

100 nM (4-

fold increase)
[14]

MCF7 MX

Hoechst

33342

Staining

Hoechst

33342
1.5 µM [10]

Elacridar - - -
Potent BCRP

inhibitor
[3][12]

Table 3: Reversal of Multidrug Resistance
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Compound Cell Line
Chemotherape
utic Agent

Fold Reversal
of Resistance

Reference

Tariquidar

EMT6/AR1.0,

H69/LX4, 2780

AD

Doxorubicin
22-150 fold (at

0.1 µM)
[9]

Elacridar

A2780PR1

(Paclitaxel-

resistant)

Paclitaxel
162-fold (at 0.1

µM)
[15]

A2780PR2

(Paclitaxel-

resistant)

Paclitaxel
397-fold (at 0.1

µM)
[15]

A2780PR1 Doxorubicin
46-fold (at 0.1

µM)
[15]

A2780PR2 Doxorubicin
92.8-fold (at 0.1

µM)
[15]

A2780TR1

(Topotecan-

resistant)

Topotecan
10.88-fold (at 0.1

µM)
[16]

A2780TR2

(Topotecan-

resistant)

Topotecan
6.91-fold (at 0.1

µM)
[16]

In Vivo Efficacy
In vivo studies have focused on the ability of Tariquidar and elacridar to enhance the brain

penetration of P-gp/BCRP substrate drugs and to increase the efficacy of chemotherapeutics in

tumor models.

Table 4: In Vivo Efficacy and Pharmacokinetic Modulation
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Compound Animal Model
Co-
administered
Drug

Effect Reference

Tariquidar Rat
(R)-11C-

verapamil

12-fold increase

in brain

distribution

volume (ED50 =

8.4 mg/kg)

[11]

Mouse Doxorubicin

Potentiated

antitumor activity

against MC26

colon carcinoma

[9]

Mouse -

ED50 for P-gp

inhibition at the

BBB: 3.0 mg/kg

[17]

Elacridar Mouse -

ED50 for P-gp

inhibition at the

BBB: 1.2 mg/kg

[17]

Mouse
Paclitaxel,

Docetaxel

Increased

plasma

concentrations

[15]

Mouse Topotecan
Increased

bioavailability
[15]

Mouse
Erlotinib,

Palbociclib

Complete

inhibition of

Abcb1 at ~1.0

µM plasma level

[7][18]

One study directly comparing the two inhibitors in vivo found that elacridar is approximately

three times more potent than tariquidar at inhibiting P-gp at the rat blood-brain barrier.[17]

Another study concluded that elacridar is a much more potent inhibitor of both P-gp and BCRP

at the blood-brain barrier compared to tariquidar.[7][18]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3690700/
https://www.selleckchem.com/products/tariquidar.html
https://pubmed.ncbi.nlm.nih.gov/20016890/
https://pubmed.ncbi.nlm.nih.gov/20016890/
https://www.mdpi.com/1422-0067/26/3/1124
https://www.mdpi.com/1422-0067/26/3/1124
https://pmc.ncbi.nlm.nih.gov/articles/PMC10489288/
https://www.researchgate.net/publication/373796919_P1021A_THE_ABCB1ABCG2_INHIBITOR_ELACRIDAR_IS_A_MORE_POTENT_PHARMACOENHANCER_COMPARED_TO_TARIQUIDAR_FOR_TREATMENT_OF_INTRACRANIAL_TUMORS_WITH_SMALL_MOLECULE_DRUGS
https://pubmed.ncbi.nlm.nih.gov/20016890/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10489288/
https://www.researchgate.net/publication/373796919_P1021A_THE_ABCB1ABCG2_INHIBITOR_ELACRIDAR_IS_A_MORE_POTENT_PHARMACOENHANCER_COMPARED_TO_TARIQUIDAR_FOR_TREATMENT_OF_INTRACRANIAL_TUMORS_WITH_SMALL_MOLECULE_DRUGS
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ABC

transporter inhibitors. Below are representative protocols for key experiments.

P-gp/BCRP Inhibition Assay (Calcein-AM Efflux Assay)
Cell Culture: Human cancer cell lines overexpressing P-gp (e.g., A2780/ADR) or BCRP (e.g.,

MCF7/MX) and their parental sensitive cell lines are cultured in appropriate media.

Cell Plating: Cells are seeded into 96-well black-walled plates at a density of 5 x 10^4

cells/well and allowed to attach overnight.

Inhibitor Incubation: The culture medium is removed, and cells are washed with phenol red-

free medium. Cells are then incubated with various concentrations of Tariquidar or elacridar

for 30 minutes at 37°C.

Substrate Addition: Calcein-AM, a non-fluorescent P-gp substrate that becomes fluorescent

upon hydrolysis by intracellular esterases, is added to each well at a final concentration of 1

µM.

Incubation and Measurement: The plate is incubated for another 30 minutes at 37°C. The

fluorescence intensity is then measured using a fluorescence plate reader with excitation at

485 nm and emission at 530 nm.

Data Analysis: The increase in intracellular fluorescence in the presence of the inhibitor is

indicative of P-gp inhibition. IC50 values are calculated by plotting the fluorescence intensity

against the inhibitor concentration.

Cellular Drug Accumulation Assay
Cell Culture and Plating: Similar to the inhibition assay, MDR and parental cells are cultured

and seeded in 6-well plates.

Inhibitor Pre-incubation: Cells are pre-incubated with Tariquidar or elacridar at various

concentrations for 1 hour at 37°C.
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Radiolabeled Substrate Addition: A radiolabeled P-gp/BCRP substrate (e.g., [3H]-paclitaxel

or [14C]-doxorubicin) is added to the medium and incubated for an additional 1-2 hours.

Cell Lysis and Scintillation Counting: After incubation, the medium is removed, and the cells

are washed with ice-cold PBS. Cells are then lysed with a lysis buffer (e.g., 0.1 N NaOH with

1% SDS). The lysate is collected, and the radioactivity is measured using a liquid scintillation

counter.

Data Analysis: The amount of intracellular drug accumulation is determined and normalized

to the total protein content in each well. The fold-increase in accumulation in the presence of

the inhibitor compared to the control is calculated.

Visualizing Mechanisms and Workflows
Mechanism of ABC Transporter Inhibition
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In Vitro Studies

In Vivo Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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